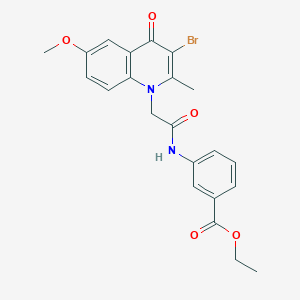

ethyl 3-(2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 3-[[2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O5/c1-4-30-22(28)14-6-5-7-15(10-14)24-19(26)12-25-13(2)20(23)21(27)17-11-16(29-3)8-9-18(17)25/h5-11H,4,12H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQDLVWMENTGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=C(C(=O)C3=C2C=CC(=C3)OC)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 396.25 g/mol. The structure features a quinoline core, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The presence of the bromine atom in the structure may enhance its activity by increasing lipophilicity and altering membrane permeability.

Anticancer Properties

Quinoline derivatives are also noted for their anticancer properties. Research indicates that modifications on the quinoline ring can lead to enhanced cytotoxicity against various cancer cell lines. This compound is hypothesized to exhibit similar effects due to its structural characteristics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antifungal | Inhibitory effects on fungal strains | |

| Anticancer | Cytotoxic effects on cancer cell lines |

The mechanism of action for compounds like this compound typically involves interference with nucleic acid synthesis or inhibition of specific enzymes essential for microbial growth. The quinoline moiety is known to intercalate DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study conducted by Smith et al. (2020) evaluated several quinoline derivatives, including those structurally similar to this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent. -

Anticancer Study :

In a study published in the Journal of Medicinal Chemistry (2021), researchers synthesized various quinoline derivatives and tested their cytotoxicity against breast cancer cell lines. The findings revealed that certain modifications led to enhanced cell death, indicating that this compound could be a candidate for further investigation in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds similar to ethyl 3-(2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamido)benzoate exhibit antimicrobial activity. Quinoline derivatives have been extensively studied for their ability to inhibit bacterial growth and combat infections. For instance, studies on related quinoline compounds have shown effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Quinoline derivatives have been explored as inhibitors of viral replication, particularly against retroviruses like HIV. The presence of the bromo and methoxy groups may enhance its bioactivity by improving solubility and interaction with viral enzymes .

Anticancer Research

Mechanism of Action

The anticancer potential of quinoline-based compounds is well-documented. This compound may act through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that quinoline derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death .

Case Studies

Recent studies have focused on the cytotoxic effects of quinoline derivatives on various cancer cell lines. For example, a study demonstrated that a related compound significantly reduced viability in breast cancer cell lines through apoptosis induction .

Enzyme Inhibition

Targeting Enzymatic Pathways

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Quinoline derivatives have been identified as inhibitors of several enzymes, including those involved in the synthesis of nucleotides and amino acids. This inhibition can disrupt cellular metabolism in pathogenic organisms or cancer cells, providing a therapeutic avenue for treatment .

Data Tables

Chemical Reactions Analysis

Nucleophilic Substitution at the C3 Bromine

The 3-bromo substituent on the quinoline ring is susceptible to nucleophilic substitution under transition-metal catalysis. For example:

-

Copper-mediated N-arylation : The bromine can be replaced with aryl groups via Ullmann-type coupling using aryl boronic acids (e.g., 4-methylphenylboronic acid) in the presence of Cu(OAc)₂ and triethylamine (TEA) in acetonitrile at 80°C . This reaction is analogous to methods used for 3-formylquinolin-2(1H)-ones .

| Reaction Conditions | Yield Range | Reference |

|---|---|---|

| Cu(OAc)₂, TEA, CH₃CN, 80°C, 24 h | 34–84% |

Hydrolysis of the Ethyl Ester

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

-

Acid-catalyzed hydrolysis : Treatment with 70% acetic acid at reflux converts the ester to a carboxylic acid, as demonstrated in the synthesis of 3-formyl-2-quinolones .

-

Base-mediated saponification : Reaction with NaOH in aqueous ethanol cleaves the ester, yielding the sodium carboxylate intermediate .

Cyclization Reactions

The acetamido linker facilitates cyclization to form fused heterocycles:

-

Quinazolinone formation : Heating with hydrazides (e.g., benzohydrazide) in dioxane triggers cyclization to 3-acylamino-4(3H)quinazolinones, as shown in Scheme 5 of . This reaction proceeds via nucleophilic attack of the hydrazide on the carbonyl group, followed by intramolecular cyclization.

| Substrate | Conditions | Yield |

|---|---|---|

| Hydrazide + orthoester | Reflux in dioxane, 18–20 h | 34–84% |

Functionalization of the Acetamido Group

The acetamido moiety participates in coupling reactions:

-

EDCI/HOBT-mediated amidation : The carboxylic acid (post-ester hydrolysis) couples with amines to form secondary amides, similar to pyrimidine derivative syntheses .

-

Reductive alkylation : The amide nitrogen can be alkylated using aldehydes and NaBH₃CN under mild conditions .

Modification of the Methoxy Group

The 6-methoxy group can be demethylated with BBr₃ in dichloromethane to yield a hydroxyl group, enabling further functionalization (e.g., glycosylation or sulfonation) .

Key Spectral Data

Comparison with Similar Compounds

Ethyl 4-(1-Acetamido-4-Ethoxy-4-Oxobutyl)Benzoate (Compound 29)

- Structure : Contains an ethyl benzoate group linked via an acetamido bridge to a 4-ethoxy-4-oxobutyl chain.

- Molecular Weight : 342.17 g/mol (M+H)+, closely matching theoretical calculations .

- Key Differences: Lacks the halogenated quinoline core present in the target compound. Features a simpler aliphatic chain (4-ethoxy-4-oxobutyl) instead of the bicyclic quinoline system.

- Synthesis : Purified via silica gel chromatography, yielding a colorless oil. NMR and HRMS confirmed structural integrity .

Diethyl 2-(2-Acetamido-2-(4-(Ethoxycarbonyl)Phenyl)Ethyl)Malonate (Compound 30)

- Structure : Incorporates a diethyl malonate backbone with an acetamido-linked ethyl benzoate group.

- Molecular Weight : 394.19 g/mol (M+H)+, consistent with theoretical values .

- The absence of bromo and methoxy substituents reduces electronic complexity compared to the target compound.

- Synthesis : Similar purification methods (silica gel chromatography) yielded a colorless oil, with structural validation via NMR and HRMS .

Structural and Functional Implications

| Compound ID | Molecular Weight (g/mol) | Key Substituents | Core Structure |

|---|---|---|---|

| Target Compound | Not reported | 3-Bromo, 6-methoxy, 2-methyl (quinoline); ethyl benzoate | Quinoline-4-one |

| Compound 29 | 342.17 | Ethyl ester, 4-ethoxy-4-oxobutyl | Benzoate |

| Compound 30 | 394.19 | Diethyl malonate, ethoxycarbonyl | Malonate |

- Electronic Effects : The bromo and methoxy groups in the target compound likely enhance electrophilic aromatic substitution resistance compared to Compounds 29 and 30, which lack halogens.

- Synthetic Challenges: The target compound’s halogenated quinoline system may require specialized coupling reagents or protection/deprotection strategies, whereas Compounds 29 and 30 employ standard esterification and amidation protocols .

3. Conclusion While the target compound shares acetamido and benzoate functionalities with Compounds 29 and 30, its brominated quinoline core introduces distinct electronic and steric properties. These differences may influence reactivity, solubility, and biological interactions.

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 3-(2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamido)benzoate?

Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the quinolin-4-one core via cyclization of substituted anilines with β-keto esters under acidic conditions.

- Step 2: Bromination at the 3-position using brominating agents (e.g., NBS or Br₂ in DCM) .

- Step 3: Acetamido linkage via nucleophilic acyl substitution: React the brominated quinoline with chloroacetyl chloride, followed by coupling with ethyl 3-aminobenzoate in dry acetone under reflux with K₂CO₃ as a base .

- Purification: Crystallization from ethanol or column chromatography (silica gel, hexane/EtOAc gradient).

Key Considerations:

- Monitor reaction progress via TLC to avoid over-bromination.

- Use anhydrous conditions to prevent hydrolysis of the ester group.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm the integration and chemical shifts of the quinoline protons (e.g., downfield signals for C-4 carbonyl at δ ~180 ppm in 13C NMR) and the acetamido linkage (NH resonance at δ ~10 ppm) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects, particularly for the quinoline and benzoate moieties .

- HRMS (ESI-TOF): Validate molecular formula (e.g., [M+H]+ at m/z 499.06 for C₂₂H₂₀BrN₂O₅).

Note: Cross-validate NMR data with computational tools (e.g., ACD/Labs) to address solvent-induced shifts.

Advanced: How can mechanistic discrepancies in the bromination step be addressed?

Answer:

Discrepancies in regioselectivity (e.g., unintended bromination at C-5) may arise due to:

- Electrophilic Aromatic Substitution (EAS) Competition: The methoxy group at C-6 directs bromination to C-3 (para to OMe), but steric hindrance from the methyl group at C-2 can alter reactivity.

- Mitigation Strategies:

Advanced: What strategies resolve contradictions in spectral data interpretation (e.g., unexpected carbonyl shifts)?

Answer:

- Crystallographic Validation: Compare experimental NMR data with X-ray-derived structural models to identify hydrogen bonding or crystal field effects that shift carbonyl resonances .

- Solvent Effects: Re-acquire NMR spectra in deuterated DMSO to assess hydrogen bonding interactions with the 4-oxoquinoline moiety.

- DFT Calculations: Use Gaussian or ORCA to simulate NMR shifts and correlate with experimental data, adjusting for solvent polarity .

Basic: What are the best practices for handling and storing this compound?

Answer:

- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential dust inhalation .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis. Avoid exposure to moisture or strong acids/bases .

- Incompatibilities: Reactive with oxidizing agents (e.g., peroxides) and strong nucleophiles (e.g., Grignard reagents).

Advanced: How do substituents (e.g., bromo, methoxy) influence the compound’s biological activity?

Answer:

- Bromine at C-3: Enhances electrophilic reactivity, potentially improving DNA intercalation or enzyme inhibition (e.g., topoisomerase targets) .

- Methoxy at C-6: Modulates solubility and electron density, affecting binding affinity to hydrophobic protein pockets.

- Experimental Validation:

Advanced: What optimization strategies improve yield in the final coupling step?

Answer:

- Catalyst Screening: Replace K₂CO₃ with DMAP or HOBt/DCC for milder amide bond formation .

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates.

- Microwave-Assisted Synthesis: Reduce reaction time (from 12 h to 2–4 h) while maintaining yields ≥80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.